molecular formula C16H18F3N3OS B2667319 N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide CAS No. 1197481-94-9

N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide

Cat. No. B2667319
M. Wt: 357.4
InChI Key: AOHUMVKMYQIKNX-UHFFFAOYSA-N
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Description


N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide, often referred to as CCPTA , is a synthetic organic compound. Its chemical structure combines a cyclopentyl group, a trifluoroethyl -substituted phenyl ring, and an aminoacetamide moiety. The nitrile group (cyanocyclopentyl) confers reactivity and potential pharmacological properties.



Synthesis Analysis


The synthesis of CCPTA involves several steps, including cyclization, functional group transformations, and amide formation. Researchers have reported various synthetic routes, but a common approach includes the following:



  • Cyclization : Starting from a suitable precursor, cyclization of the cyclopentyl ring forms the core structure.

  • Trifluoroethylation : Introduction of the trifluoroethyl group onto the phenyl ring.

  • Amination : The amino group is introduced via amide formation with an appropriate amine.



Molecular Structure Analysis


CCPTA’s molecular formula is C₁₈H₁₆F₃N₂OS . Its three-dimensional structure reveals the spatial arrangement of atoms, which influences its interactions with biological targets. The trifluoroethyl group enhances lipophilicity, potentially affecting drug distribution.



Chemical Reactions Analysis


CCPTA can participate in various chemical reactions:



  • Hydrolysis : The amide bond can undergo hydrolysis under specific conditions.

  • Substitution Reactions : The trifluoroethyl group may undergo nucleophilic substitution reactions.

  • Reductive Processes : Reduction of the nitrile group could yield an amine.



Physical And Chemical Properties Analysis



  • Melting Point : CCPTA typically melts at a specific temperature (exact value varies).

  • Solubility : It exhibits solubility in organic solvents (e.g., dichloromethane, ethanol).

  • Stability : CCPTA is stable under certain conditions but may degrade in others (e.g., acidic or basic environments).


Safety And Hazards



  • Toxicity : Limited toxicity data are available. Exercise caution during handling.

  • Environmental Impact : Assess its environmental persistence and potential harm.

  • Health Risks : Use appropriate protective measures (gloves, eyewear) when working with CCPTA.


Future Directions



  • Biological Activity : Investigate CCPTA’s pharmacological effects (e.g., anticancer, antimicrobial).

  • Structure-Activity Relationship : Explore structural modifications for improved properties.

  • Formulation : Develop suitable formulations (e.g., oral, injectable) for potential therapeutic use.


properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethylsulfanyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c17-16(18,19)11-24-13-6-2-1-5-12(13)21-9-14(23)22-15(10-20)7-3-4-8-15/h1-2,5-6,21H,3-4,7-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHUMVKMYQIKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2SCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide

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